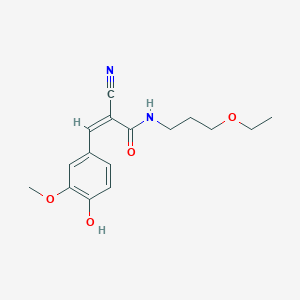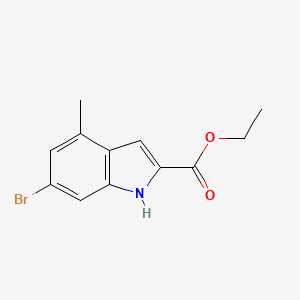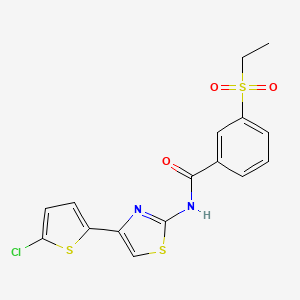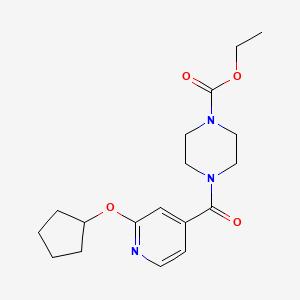
(Z)-2-Cyano-N-(3-ethoxypropyl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-2-Cyano-N-(3-ethoxypropyl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide, commonly known as CEP, is a chemical compound that has been studied extensively for its potential therapeutic properties. CEP belongs to the class of compounds known as enaminones, which have been found to exhibit a wide range of biological activities.
作用机制
The mechanism of action of CEP is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cell growth and proliferation. CEP has been found to inhibit the activity of certain enzymes involved in the synthesis of DNA and RNA, which may contribute to its anticancer properties. Additionally, CEP has been found to activate certain antioxidant pathways, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
CEP has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce inflammation in various animal models, including those of arthritis and colitis. Additionally, CEP has been found to reduce oxidative stress and improve cognitive function in animal models of Alzheimer's disease. CEP has also been found to exhibit antifungal and antibacterial properties, making it a potential candidate for the treatment of infectious diseases.
实验室实验的优点和局限性
CEP has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized in high yields and purity. Additionally, CEP has been shown to exhibit a wide range of biological activities, making it a versatile compound for use in various assays. However, the limitations of CEP include its relatively low solubility in water, which may limit its use in certain experiments.
未来方向
There are several future directions for research on CEP. One area of interest is the development of CEP analogs with improved solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of CEP and its potential therapeutic applications. Finally, the development of CEP-based drug delivery systems may improve the efficacy and specificity of CEP-based therapies.
合成方法
The synthesis of CEP involves the reaction between 4-hydroxy-3-methoxybenzaldehyde and ethyl cyanoacetate in the presence of a base catalyst. The resulting enamine intermediate is then reacted with acrylonitrile to yield CEP. The synthesis of CEP has been optimized to achieve high yields and purity, making it an attractive compound for further research.
科学研究应用
CEP has been studied extensively for its potential therapeutic properties. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. CEP has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, CEP has been found to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
属性
IUPAC Name |
(Z)-2-cyano-N-(3-ethoxypropyl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4/c1-3-22-8-4-7-18-16(20)13(11-17)9-12-5-6-14(19)15(10-12)21-2/h5-6,9-10,19H,3-4,7-8H2,1-2H3,(H,18,20)/b13-9- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTOYZIRSUYOGNA-LCYFTJDESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNC(=O)C(=CC1=CC(=C(C=C1)O)OC)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOCCCNC(=O)/C(=C\C1=CC(=C(C=C1)O)OC)/C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-6-methyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2403169.png)
![3-(2-fluorophenyl)-2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2403170.png)
![N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2403171.png)
![N-(4-amino-2-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)furan-2-carboxamide](/img/structure/B2403175.png)
![2-(benzylthio)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2403177.png)





